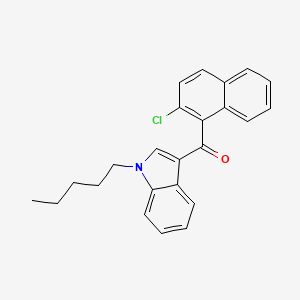
JWH 398 2-chloronaphthyl isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 398 2-chloronaphthyl isomer is a synthetic cannabinoid that acts as an agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). This compound is structurally similar to other synthetic cannabinoids and is primarily used in research and forensic applications .
Scientific Research Applications
JWH 398 2-chloronaphthyl isomer has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, including pain management and anti-inflammatory effects.
Industry: Used in the development of new synthetic cannabinoids and related compounds
Mechanism of Action
The mechanism of action of JWH 398 2-chloronaphthyl isomer involves its binding to cannabinoid receptors CB1 and CB2. Upon binding, it activates these receptors, leading to the modulation of various intracellular signaling pathways. This activation results in the release of neurotransmitters and other signaling molecules, which contribute to its pharmacological effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
JWH 398 2-chloronaphthyl isomer acts as an agonist at both the central cannabinoid (CB1) receptor and the peripheral cannabinoid (CB2) receptor . The nature of these interactions is such that it has a mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the CB1 and CB2 receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 398 2-chloronaphthyl isomer typically involves the reaction of 2-chloronaphthalene with 1-pentyl-1H-indole-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired isomer. Common reagents used in this synthesis include organic solvents like dichloromethane and catalysts such as trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The compound is then purified using techniques such as recrystallization and chromatography to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
JWH 398 2-chloronaphthyl isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine gas or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
JWH 018: Another synthetic cannabinoid with similar receptor affinity but different structural features.
JWH 073: Similar in structure but with variations in the alkyl chain length.
AM-2201: A synthetic cannabinoid with a fluorine atom instead of a chlorine atom.
Uniqueness
JWH 398 2-chloronaphthyl isomer is unique due to its specific structural configuration, which includes a 2-chloronaphthyl group. This structural feature contributes to its distinct binding affinity and pharmacological profile compared to other synthetic cannabinoids .
If you have any more questions or need further details, feel free to ask!
properties
IUPAC Name |
(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20(19-11-6-7-12-22(19)26)24(27)23-18-10-5-4-9-17(18)13-14-21(23)25/h4-7,9-14,16H,2-3,8,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEFOXBSBQBQMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017320 |
Source


|
| Record name | (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1391054-25-3 |
Source


|
| Record name | (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

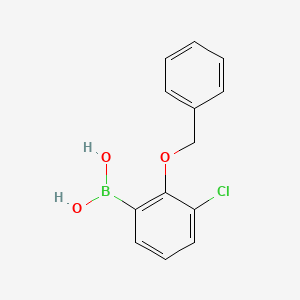
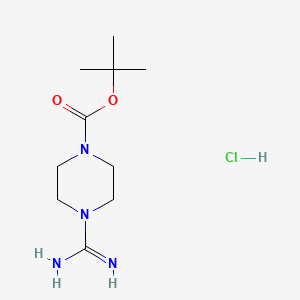
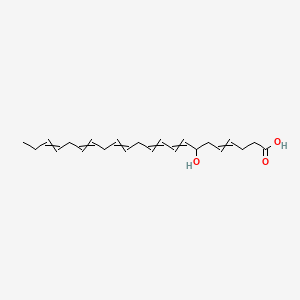
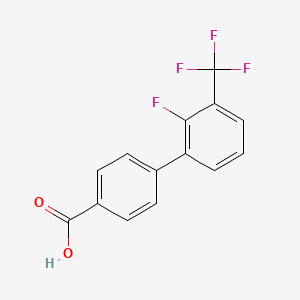
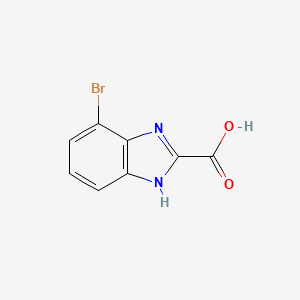
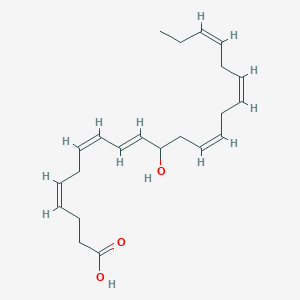
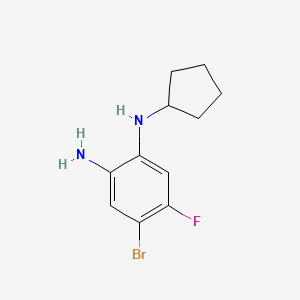
![2-[2-(Bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B593936.png)
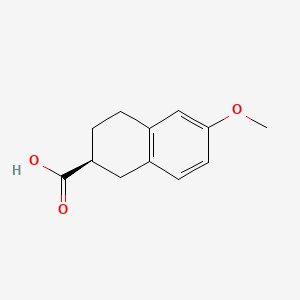


![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B593942.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/no-structure.png)
